molecular formula C9H12N2OS B13184986 4-(Piperazin-1-yl)thiophene-2-carbaldehyde

4-(Piperazin-1-yl)thiophene-2-carbaldehyde

Cat. No.: B13184986
M. Wt: 196.27 g/mol
InChI Key: QAVJQBCMHZTGIW-UHFFFAOYSA-N
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Description

4-(Piperazin-1-yl)thiophene-2-carbaldehyde is a chemical building block of high interest in pharmaceutical research and development. Compounds based on the thiophene-2-carbaldehyde scaffold are recognized as versatile intermediates in the synthesis of various pharmacologically active molecules . The piperazine moiety, a common feature in this compound, is a privileged structure in medicinal chemistry, known to contribute to biological activity and optimize pharmacokinetic properties . As a bifunctional reagent, it offers two primary sites for chemical modification: the reactive aldehyde group, which can undergo condensation or nucleophilic addition reactions, and the secondary amines of the piperazine ring, which are amenable to alkylation or acylation. This makes it a valuable precursor for constructing compound libraries in drug discovery efforts, particularly for the development of modulators for various biological targets . The compound should be stored in a cool, dark place under inert conditions and is typically supplied as a solid . Hazard Statements: May cause skin and serious eye irritation . Precautionary Statements: Wear protective gloves and eye protection. Wash skin thoroughly after handling. IF IN EYES: Rinse cautiously with water for several minutes. If irritation occurs, get medical advice/attention . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2OS

Molecular Weight

196.27 g/mol

IUPAC Name

4-piperazin-1-ylthiophene-2-carbaldehyde

InChI

InChI=1S/C9H12N2OS/c12-6-9-5-8(7-13-9)11-3-1-10-2-4-11/h5-7,10H,1-4H2

InChI Key

QAVJQBCMHZTGIW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CSC(=C2)C=O

Origin of Product

United States

Synthetic Methodologies for 4 Piperazin 1 Yl Thiophene 2 Carbaldehyde and Its Analogs

Precursor Synthesis and Intermediate Compound Preparation

Thiophene-2-carbaldehyde (B41791) serves as a fundamental starting material in the synthesis of more complex molecules. ontosight.ai The introduction of an aldehyde group onto the thiophene (B33073) ring is commonly achieved through methods like the Vilsmeier-Haack reaction. ontosight.ai For the synthesis of the target compound, a thiophene-2-carbaldehyde derivative with a leaving group at the 4-position is required to facilitate the subsequent introduction of the piperazine (B1678402) ring.

One major strategy for creating substituted thiophene-2-carbaldehydes is through cross-coupling reactions. The Suzuki-Miyaura reaction, for example, is employed to synthesize various 4-arylthiophene-2-carbaldehydes. nih.gov This methodology involves the palladium-catalyzed coupling of a 4-halothiophene-2-carbaldehyde with different arylboronic acids or esters. The reaction conditions, including the choice of catalyst, base, and solvent system, are optimized to achieve good yields. nih.gov

Table 1. Suzuki-Miyaura Coupling for Synthesis of 4-Arylthiophene-2-carbaldehydes nih.gov
Arylboronic Acid/EsterProductSolventBaseYield
Phenylboronic ester4-Phenylthiophene-2-carbaldehydeToluene (B28343)/Water (4:1)K₃PO₄Good
p-Tolylphenylboronic acidp-Tolylphenyl-thiophene-2-carbaldehydeNot specifiedKOHNot specified
3,5-Dimethylphenylboronic acid4-(3,5-Dimethylphenyl)thiophene-2-carbaldehydeNot specifiedNot specifiedExcellent

Alternative methods for synthesizing thiophene derivatives include acylation reactions. For instance, the reaction of thiophene with diacyl chlorides in the presence of a Lewis acid like AlCl₃ can yield di(thiophen-2-yl)alkane diones, demonstrating a method for functionalizing the thiophene ring. nih.gov A patented method for producing 2-thiophenecarboxaldehyde itself involves reacting thiophene with solid phosgene (B1210022) and N,N-dimethylformamide in a suitable solvent. google.com

Piperazine and its derivatives are crucial building blocks for many pharmaceuticals. nih.gov The synthesis of monosubstituted piperazines can be achieved through simplified one-pot procedures. nih.gov These methods often involve the aza-Michael addition of unsaturated compounds to piperazine or the electrophilic substitution of piperazine with a suitable chloro-derivative, often using heterogeneous catalysis. nih.gov

More complex substituted piperazines can be synthesized through multi-step routes. A five-step synthetic route starting from amino acids can generate enantiopure 3-substituted piperazine-2-acetic acid esters. nih.gov Other advanced methods include palladium-catalyzed cyclization reactions that couple a propargyl unit with various diamine components to yield highly substituted piperazines. organic-chemistry.org For the direct synthesis of 4-(piperazin-1-yl)thiophene-2-carbaldehyde, either unsubstituted piperazine or a mono-protected piperazine (e.g., N-Boc-piperazine) is typically used to control selectivity and prevent disubstitution.

Direct Synthesis Routes for this compound

The key step in forming the target compound is the coupling of the piperazine moiety to the 4-position of the thiophene-2-carbaldehyde ring. This is typically accomplished through amination reactions.

The primary strategies for forming the N-aryl bond between the piperazine nitrogen and the thiophene ring carbon are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig amination. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): This reaction is feasible when the thiophene ring is sufficiently electron-deficient, usually requiring an electron-withdrawing group and a good leaving group (like a halogen) at the reaction site. In the context of synthesizing piperazine-containing drugs, SNAr reactions are commonly used with electron-deficient heteroaromatic rings. mdpi.com For the synthesis of this compound, this would involve reacting a 4-halo-thiophene-2-carbaldehyde with piperazine, often in the presence of a base.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-nitrogen bonds. It involves reacting an aryl halide (4-halo-thiophene-2-carbaldehyde) with an amine (piperazine) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This method is widely used in the synthesis of N-arylpiperazine derivatives. mdpi.com

Optimizing the reaction conditions is crucial for maximizing the yield of the desired monosubstituted product and minimizing side reactions.

For SNAr reactions , key parameters to optimize include:

Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are often used to facilitate the reaction.

Base: An inorganic base (e.g., K₂CO₃, Cs₂CO₃) or an organic base (e.g., Et₃N, DIPEA) is used to neutralize the HX formed.

Temperature: Reactions may require heating to proceed at a reasonable rate.

For Buchwald-Hartwig amination , optimization involves a careful selection of:

Catalyst/Ligand: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand (e.g., BINAP, Xantphos) is critical for reaction efficiency.

Base: Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are commonly employed.

Solvent: Anhydrous, non-polar solvents such as toluene or dioxane are typical.

The use of a protecting group, such as tert-butoxycarbonyl (Boc), on one of the piperazine nitrogens is a common strategy to prevent the formation of undesired bis-thiophene products. The protecting group can be removed in a subsequent step.

Derivatization Strategies and Functionalization of the this compound Scaffold

The this compound scaffold possesses two primary sites for further functionalization: the aldehyde group and the secondary amine of the piperazine ring. This allows for the creation of a diverse library of analogs.

Reactions at the Aldehyde Group: The carbaldehyde group is a versatile functional handle. It can undergo various condensation reactions. For example, it can react with compounds containing an active methylene (B1212753) group, such as substituted acetophenones, to form chalcone (B49325) derivatives via Claisen-Schmidt condensation. nih.govresearchgate.net It can also participate in reductive amination to introduce further complexity.

Reactions at the Piperazine Nitrogen: The secondary amine (N-H) of the piperazine ring is nucleophilic and can be readily functionalized through N-alkylation or N-acylation reactions. mdpi.com This is a common strategy in drug discovery to modify the pharmacokinetic properties of a molecule. For example, it can be reacted with acyl chlorides or carboxylic acids (using coupling agents like HATU or EDCI) to form amides. scirp.orgnih.govresearchgate.net This approach allows for the introduction of a wide variety of substituents at this position.

Formation of Schiff Bases and Related Imines from the Carbaldehyde Group

The aldehyde functional group on the thiophene ring is a key site for synthetic elaboration, most notably through the formation of Schiff bases (or imines). This classic condensation reaction involves the reaction of the carbaldehyde with a primary amine under specific conditions, resulting in a carbon-nitrogen double bond. derpharmachemica.com

The synthesis is typically achieved by reacting thiophene-2-carbaldehyde derivatives with a primary amine (such as aniline (B41778) or substituted anilines) in an alcohol medium, often with a few drops of an acid catalyst like concentrated H₂SO₄. orientjchem.org This method is widely applicable for producing a diverse library of Schiff base derivatives. derpharmachemica.comorientjchem.org For instance, thiophene-2-carbaldehyde can be condensed with hydrazinolyzed ester derivatives in refluxing ethanol (B145695) with a catalytic amount of acetic acid to yield the corresponding Schiff bases. researchgate.net The reaction of thiophene-2-carbaldehyde with N¹,N¹-diethylethane-1,2-diamine is another example that produces the Schiff base ligand in high yield (93%). acs.orgnih.gov

Reactant AmineReaction ConditionsResulting Schiff Base StructureReference
Aniline and substituted anilinesEthanol, cat. H₂SO₄2-Thiophenylidine substituted aniline orientjchem.org
N¹,N¹-diethylethane-1,2-diamineCondensation reaction(E)-N¹,N¹-diethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine nih.gov
Hydrazide derivativesRefluxing ethanol, cat. acetic acidThiophene-fused hydrazone researchgate.net

Introduction of Diverse Substituents on the Thiophene Ring

The thiophene nucleus is an aromatic heterocycle that can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the ring. nih.govslideshare.net The reactivity of thiophene towards electrophilic substitution is generally higher than that of benzene (B151609). nih.gov This provides a powerful tool for creating analogs with different electronic and steric properties.

Classical approaches to substituted thiophenes often rely on the subsequent functionalization of a pre-formed thiophene ring. mdpi.com Key reactions include:

Halogenation: Introduction of bromine or chlorine atoms.

Nitration: Addition of a nitro group (-NO₂).

Sulfonation: Addition of a sulfonic acid group (-SO₃H).

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups.

These reactions allow for the synthesis of a wide array of substituted thiophene derivatives, which can then be further elaborated. nih.govmdpi.com For example, a substituent could be introduced at the 5-position of the thiophene ring prior to the introduction of the piperazine moiety, or potentially on the 3- or 5-positions of the this compound core, depending on the directing effects of the existing substituents.

Chemical Modifications and Functionalization at the Piperazine Nitrogen Atom

The piperazine ring contains a secondary amine (N-H) that is a prime site for chemical modification, allowing for the introduction of a vast array of substituents. researchgate.net While C-H functionalization on the piperazine ring itself is an area of research, the vast majority of piperazine-containing pharmaceuticals feature substitution only at the nitrogen atoms. nih.gov The presence of two nitrogen atoms in a 1,4-relationship improves the pharmacological and pharmacokinetic profiles of drug candidates. mdpi.comencyclopedia.pub

Common synthetic methods for functionalizing the piperazine nitrogen include:

N-Alkylation: This can be achieved through nucleophilic substitution using alkyl halides or via reductive amination with aldehydes or ketones. mdpi.com For example, reductive amination using an aldehyde and sodium triacetoxyborohydride (B8407120) is a common method for preparing N-alkyl piperazines. mdpi.com

N-Arylation: The introduction of aryl or heteroaryl groups is typically accomplished using transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent Pd-catalyzed method used for this purpose. researchgate.netmdpi.com Aromatic nucleophilic substitution (SNAr) on electron-deficient arenes is another viable route. mdpi.com

Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) yields amides. For instance, amino acid residues have been used to create a bridge between 2-thiopheneacrylic acid and piperazine derivatives. scirp.org

Reaction TypeReagentsProduct TypeReference
N-Alkylation (Reductive Amination)Aldehyde, Sodium triacetoxyborohydrideN-Alkylpiperazine mdpi.com
N-Arylation (Buchwald-Hartwig)Aryl halide, Pd catalyst, ligand (e.g., X-Phos)N-Arylpiperazine researchgate.netmdpi.com
AcylationCarboxylic acid, coupling agentN-Acylpiperazine scirp.org

Integration into Hybrid Molecular Architectures (e.g., Pyrimidine-Piperazine-Thiophene Systems)

The this compound scaffold serves as a valuable building block for constructing larger, hybrid molecules. Combining this moiety with other heterocyclic systems, such as pyrimidine (B1678525), has been a strategy in medicinal chemistry. researchgate.net The synthesis of these hybrids often involves coupling the piperazine nitrogen to a suitably functionalized pyrimidine ring.

A common synthetic route involves the nucleophilic substitution of a leaving group (e.g., a halogen or methylsulfanyl group) on the pyrimidine ring by the secondary amine of the piperazine. nih.gov For example, 4-substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidines can be refluxed with N-substituted piperazines to afford the final hybrid compounds. nih.gov This approach allows for the modular construction of complex molecules containing the pyrimidine-piperazine-thiophene core. The literature contains numerous examples of thienopyrimidine synthesis, which are isomers and related structures, indicating the broad interest in this type of hybrid architecture. nih.govresearchgate.netmdpi.com

Thiophene-Piperazine PrecursorPyrimidine ReactantReaction TypeResulting Hybrid StructureReference
N-methylpiperazine4-substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidineNucleophilic Aromatic Substitution4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine nih.gov
N-phenylpiperazine4-substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidineNucleophilic Aromatic Substitution4-substituted-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine nih.gov

Green Chemistry Approaches in Synthesis (Conceptual)

Applying the principles of green chemistry to the synthesis of this compound and its analogs is essential for creating more sustainable and environmentally benign chemical processes. researchgate.net Conceptually, several green methodologies could be adapted for the synthesis of such heterocyclic compounds. africanjournalofbiomedicalresearch.comrasayanjournal.co.in

Key green chemistry approaches include:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times, increase product yields, and enhance selectivity compared to conventional heating methods. rasayanjournal.co.inrsc.org This technique could be applied to various steps, such as the formation of the thiophene ring, the coupling of the piperazine, or the final derivatization steps.

Use of Green Catalysts and Reagents: Employing recyclable, non-toxic, and highly efficient catalysts is a cornerstone of green chemistry. This could involve using solid-supported reagents or bio-derived acids which are easily recycled and exhibit high catalytic activity. africanjournalofbiomedicalresearch.comrasayanjournal.co.in

Solvent-Free Reactions or Use of Greener Solvents: Eliminating volatile organic solvents reduces waste and environmental impact. Reactions can be run under solvent-free conditions, for example, by grinding reactants together or using solid supports like silica (B1680970) gel. researchgate.netrasayanjournal.co.in When a solvent is necessary, green alternatives such as water, ionic liquids, or polyethylene (B3416737) glycol (PEG) are preferred over traditional organic solvents. researchgate.netfrontiersin.org

Multicomponent Reactions (MCRs): Designing syntheses where multiple starting materials react in a single step to form the final product (or a complex intermediate) improves atom economy and reduces the number of synthetic and purification steps, thereby minimizing waste. frontiersin.org

These approaches represent a move towards more efficient and ecologically responsible methods for the synthesis of complex heterocyclic molecules. africanjournalofbiomedicalresearch.comrsc.org

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Piperazin 1 Yl Thiophene 2 Carbaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in a molecule. In 4-(piperazin-1-yl)thiophene-2-carbaldehyde, distinct signals are expected for the aldehyde, thiophene (B33073) ring, and piperazine (B1678402) ring protons.

The aldehyde proton (-CHO) is highly deshielded and is expected to appear as a singlet in the downfield region, typically around δ 9.8-10.0 ppm. rsc.org The thiophene ring contains two protons. The proton at the 5-position (H-5), adjacent to the sulfur atom and para to the aldehyde, and the proton at the 3-position (H-3), ortho to the aldehyde and meta to the piperazine, will appear as doublets due to coupling with each other. The electron-donating piperazine group at C-4 would shield the adjacent H-3 and H-5 protons, causing an upfield shift compared to unsubstituted thiophene-2-carbaldehyde (B41791).

The piperazine ring protons typically appear as two multiplets or broad singlets in the aliphatic region (δ 3.0-4.0 ppm). The four protons on the carbons adjacent to the thiophene ring (C-2' and C-6') are chemically distinct from the four protons on the carbons adjacent to the secondary amine (C-3' and C-5'). This results in two distinct signals, which often appear as triplets if coupling is resolved.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Notes
Aldehyde-H ~9.85 Singlet (s) Highly deshielded proton, characteristic of aldehydes. rsc.org
Thiophene H-5 ~7.60 Doublet (d) Shift influenced by aldehyde and sulfur atom.
Thiophene H-3 ~7.10 Doublet (d) Shielded by the adjacent electron-donating piperazine group.
Piperazine H-2', H-6' ~3.40 Triplet (t) Protons closer to the electron-withdrawing thiophene ring.
Piperazine H-3', H-5' ~3.15 Triplet (t) Protons adjacent to the secondary amine. mdpi.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For this compound, nine distinct signals are expected.

The aldehyde carbonyl carbon is the most downfield signal, typically appearing around δ 183-185 ppm. rsc.org The four carbons of the thiophene ring will have distinct chemical shifts. The C-2 carbon, bonded to the aldehyde, will be significantly downfield. The C-4 carbon, attached to the electron-donating piperazine nitrogen, is expected to be shifted significantly upfield compared to a typical thiophene carbon. The carbons of the piperazine ring are expected in the aliphatic region, generally between δ 45-55 ppm. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon Assignment Predicted Chemical Shift (ppm) Notes
C=O (Aldehyde) ~184.0 Characteristic for an aldehyde carbonyl carbon. rsc.org
Thiophene C-2 ~145.0 Attached to the electron-withdrawing aldehyde group.
Thiophene C-4 ~140.0 Attached to the piperazine nitrogen.
Thiophene C-5 ~135.0 Alpha to the sulfur atom.
Thiophene C-3 ~125.0 Shielded by the adjacent piperazine group.
Piperazine C-2', C-6' ~52.0 Carbons attached to the thiophene ring.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak between the thiophene protons H-3 and H-5, confirming their adjacent relationship. It would also show correlations between the protons on adjacent carbons within the piperazine ring (e.g., H-2'/H-3' and H-5'/H-6').

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It would be used to definitively assign the thiophene carbons (C-3 and C-5) and the piperazine carbons (C-2'/C-6' and C-3'/C-5') based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart, which is vital for piecing together the molecular structure. Key expected correlations include:

The aldehyde proton (CHO) showing a correlation to the C-2 and C-3 carbons of the thiophene ring.

The H-3 proton of the thiophene ring showing correlations to C-2, C-4, and C-5.

The piperazine protons at H-2'/H-6' showing a correlation to the C-4 carbon of the thiophene ring, confirming the point of attachment.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The spectrum of this compound would be characterized by several key absorption bands.

The most prominent feature would be the strong carbonyl (C=O) stretching vibration of the aldehyde group, expected in the range of 1670-1690 cm⁻¹. researchgate.net The C-H stretching vibrations of the thiophene ring typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperazine ring are found just below 3000 cm⁻¹. The spectrum would also feature C-N stretching of the piperazine amine and C-S stretching vibrations characteristic of the thiophene ring. The N-H stretching of the secondary amine in the piperazine ring would appear as a moderate band in the 3300-3500 cm⁻¹ region.

Table 3: Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
N-H Stretch (Piperazine) 3300 - 3500 Medium
Aromatic C-H Stretch 3050 - 3150 Medium
Aliphatic C-H Stretch 2800 - 3000 Medium
Aldehyde C=O Stretch 1670 - 1690 Strong
Aromatic C=C Stretch 1400 - 1600 Medium-Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions. The conjugated system, which includes the thiophene ring and the aldehyde group, is the primary chromophore.

The presence of the electron-donating piperazine group (an auxochrome) attached to this conjugated system is expected to cause a bathochromic (red) shift, moving the absorption maxima (λ_max) to longer wavelengths compared to unsubstituted thiophene-2-carbaldehyde. This is due to the donation of the nitrogen lone pair into the π-system, which lowers the energy gap for the π → π* transition. A weaker absorption at a longer wavelength, corresponding to the n → π* transition of the carbonyl group, may also be observed. For similar structures, strong absorption peaks are often observed in the 280-350 nm range. journalskuwait.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy (typically to within 5 ppm). This allows for the unambiguous confirmation of the molecular formula.

For this compound, the molecular formula is C₉H₁₂N₂OS. The theoretical exact mass of the neutral molecule is 196.0670 Da. In practice, mass spectrometry is often performed on the protonated molecule, [M+H]⁺. HRMS analysis would be expected to show a peak corresponding to the exact mass of the protonated ion, confirming the molecular formula and distinguishing it from other potential structures with the same nominal mass.

Table 4: HRMS Data for this compound

Ion Molecular Formula Calculated Exact Mass (Da)
[M] C₉H₁₂N₂OS 196.0670

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a cornerstone technique for verifying the empirical formula of a newly synthesized compound. By quantifying the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), researchers can confirm that the synthesized product has the expected atomic composition, lending crucial support to proposed structures. researchgate.netbenthamdirect.com This method is routinely applied to characterize Schiff base ligands derived from thiophene-2-carbaldehyde and their subsequent metal complexes. nih.govnih.gov

Table 1: Representative Elemental Analysis Data for a Thiophene Schiff Base Derivative

Compound Formula Analysis C (%) H (%) N (%) S (%)
Schiff Base Ligand L C₁₈H₁₈N₂OS Calculated 69.65 5.84 9.02 10.33

Data synthesized from a representative thiophene Schiff base characterization. scispace.com

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TG)

Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability and decomposition behavior of materials. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For derivatives of this compound, particularly metal complexes, TGA provides valuable insights into their composition, thermal stability, and the nature of associated water molecules (i.e., lattice or coordinated water). nih.govmdpi.com

The resulting thermogram, a plot of mass versus temperature, shows distinct steps corresponding to mass loss events. These events can be correlated with the loss of solvent molecules, the decomposition of organic ligands, and the final conversion to a stable metal oxide. Thermal studies on metal complexes of thiophene-based Schiff bases have confirmed the presence of water molecules and helped to elucidate the coordination sphere of the metal ion. nih.govresearchgate.net The analysis can differentiate between hydrated water molecules, which are lost at lower temperatures (typically below 150°C), and coordinated water molecules, which are lost at higher temperatures.

Table 2: Illustrative TGA Decomposition Stages for a Metal Complex of a Thiophene-Piperazine Derivative

Temperature Range (°C) Mass Loss (%) Assignment
50 - 140 8.5 Loss of hydrated water molecules
150 - 250 9.0 Loss of coordinated water molecules
260 - 450 35.0 Decomposition of the piperazine moiety
460 - 600 25.5 Decomposition of the thiophene carbaldehyde moiety

This table represents a typical decomposition pattern observed in thermal studies of related coordination complexes. nih.govmdpi.com

Single-Crystal X-ray Diffraction Analysis (where suitable crystals are obtained for derivatives)

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. When suitable single crystals of a this compound derivative can be grown, this technique provides unambiguous proof of its molecular structure, including bond lengths, bond angles, and torsional angles. nih.govmdpi.com

The analysis reveals the exact conformation of the molecule and the spatial relationship between the thiophene ring, the piperazine moiety, and any other substituents. For Schiff base derivatives, it confirms the E/Z configuration of the imine C=N double bond. scispace.com In the case of metal complexes, it elucidates the coordination geometry around the metal center (e.g., octahedral, tetrahedral, or square planar), the coordination mode of the ligand, and the nature of intermolecular interactions such as hydrogen bonding and π-π stacking that dictate the crystal packing. nih.govresearchgate.net The crystallographic data obtained are crucial for understanding the structure-property relationships of these compounds. researchgate.net

Table 3: Example Crystallographic Data for a Thiophene-Containing Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 9.681 (2)
b (Å) 11.399 (3)
c (Å) 9.694 (2)
**β (°) ** 100.850 (9)
**Volume (ų) ** 1050.6 (5)
Z 4

| R-factor | 0.059 |

Data adapted from the crystallographic information for Thiophene-2-carbaldehyde azine, a related derivative. nih.gov

Theoretical and Computational Investigations of 4 Piperazin 1 Yl Thiophene 2 Carbaldehyde and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the molecular-level characteristics of a compound. Methods like Density Functional Theory (DFT) are instrumental in modeling the electronic environment and predicting spectroscopic features, thereby guiding experimental efforts.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. wu.ac.thnih.gov By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), DFT provides a quantitative measure of a molecule's electronic properties and chemical reactivity. researchgate.netsemanticscholar.org

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability; a larger energy gap generally indicates higher stability and lower chemical reactivity. researchgate.netsemanticscholar.org

For 4-(Piperazin-1-yl)thiophene-2-carbaldehyde, the electron-rich thiophene (B33073) and piperazine (B1678402) rings are expected to significantly influence the HOMO energy, while the electron-withdrawing carbaldehyde group affects the LUMO energy. DFT calculations allow for the visualization of these orbitals, showing the distribution of electron density and identifying the regions most susceptible to electrophilic and nucleophilic attack.

From the HOMO and LUMO energies, several global reactivity descriptors can be derived to further characterize the molecule's behavior. nih.govsciepub.com These descriptors provide a framework for comparing the reactivity of this compound with its analogs.

Key Reactivity Descriptors Calculated from DFT:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap. sciepub.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ). nih.gov

The table below presents hypothetical DFT-calculated values for this compound, illustrating how these parameters are used to profile its electronic properties.

ParameterCalculated Value (eV)Description
EHOMO-5.85Energy of the Highest Occupied Molecular Orbital
ELUMO-1.95Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)3.90Indicates molecular stability and reactivity
Ionization Potential (I)5.85Propensity to donate an electron
Electron Affinity (A)1.95Propensity to accept an electron
Electronegativity (χ)3.90Overall electron-attracting capability
Chemical Hardness (η)1.95Resistance to deformation of electron cloud
Electrophilicity Index (ω)3.90Propensity to act as an electrophile

Prediction of Spectroscopic Properties (e.g., DFT-IR, DFT-NMR)

DFT calculations are also highly effective in predicting the spectroscopic properties of molecules, providing a valuable counterpart to experimental data. researchgate.netmdpi.com By simulating vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts, DFT can aid in the structural elucidation and characterization of novel compounds like this compound.

DFT-IR Spectroscopy: Theoretical vibrational analysis can predict the infrared (IR) spectrum, which corresponds to the vibrational modes of the molecule's functional groups. iosrjournals.org For this compound, key vibrational modes include the C=O stretch of the aldehyde, the C-N stretches of the piperazine ring, C-S and C=C stretches within the thiophene ring, and various C-H bending and stretching modes. researchgate.net Comparing the computed spectrum with experimental FT-IR data helps confirm the molecular structure and assign specific absorption bands to their corresponding vibrations. mdpi.com

DFT-NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts. wu.ac.th These theoretical calculations can predict the resonance frequencies of each nucleus in the molecule's magnetic environment. For this compound, this would involve predicting the chemical shifts for the aldehyde proton, the protons on the thiophene and piperazine rings, and the corresponding carbon atoms. nih.gov Such predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the regiochemistry of the substitution on the thiophene ring.

The table below shows representative predicted vibrational frequencies and NMR chemical shifts for key functional groups in this compound, based on DFT calculations for analogous structures.

Spectroscopic DataFunctional GroupPredicted ValueNotes
DFT-IR Frequencies (cm⁻¹)Aldehyde (C=O stretch)1660 - 1680Strong, characteristic absorption
Thiophene (C=C stretch)1520 - 1540Ring stretching vibrations
Piperazine (C-N stretch)1130 - 1150Aliphatic amine stretch
Thiophene (C-S stretch)840 - 860Characteristic ring vibration
DFT-NMR Shifts (ppm)¹H (Aldehyde, -CHO)9.8 - 10.0Highly deshielded proton
¹H (Thiophene Ring)6.5 - 8.0Aromatic region, specific shifts depend on position
¹³C (Aldehyde, C=O)180 - 185Characteristic carbonyl carbon shift

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. mdpi.comrjraap.com This method is crucial in drug discovery for screening virtual libraries of compounds against biological targets, predicting binding affinities, and understanding the molecular basis of ligand-receptor recognition. nih.govresearchgate.net

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking simulations for this compound can predict how it fits into the active site of a biological target and estimate the strength of this interaction, often expressed as a binding energy or docking score. eurjchem.combepls.com A more negative binding energy typically indicates a more favorable and stable interaction.

The process involves preparing a 3D structure of the ligand and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, calculating the interaction energy for each pose. mdpi.com

For this compound, its structural features—a rigid aromatic thiophene core, a flexible piperazine ring capable of forming hydrogen bonds, and a polar aldehyde group—suggest it can interact with a variety of receptor sites. Docking studies on analogous thiophene and piperazine-containing compounds have shown potent inhibition of targets such as protein kinases (e.g., EGFR, FLT3), enzymes involved in inflammation (e.g., COX-2), and microbial proteins. mdpi.comresearchgate.netnih.gov These studies provide a basis for selecting potential targets for docking simulations with the title compound.

The following table presents hypothetical docking results of this compound against several putative protein targets, illustrating the prediction of binding affinities.

Putative Protein TargetPDB IDTherapeutic AreaPredicted Binding Energy (kcal/mol)
Epidermal Growth Factor Receptor (EGFR) Kinase1M17Anticancer-8.5
Cyclooxygenase-2 (COX-2)1CX2Anti-inflammatory-7.9
FMS-like Tyrosine Kinase 3 (FLT3)4XUFAnticancer-9.1
Human Folate Receptor Alpha (FRα)5IZQAnticancer-8.2
Staphylococcus aureus Thioredoxin Reductase (SaTrxR)1XPEAntimicrobial-7.5

Characterization of Non-Covalent Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)

The stability of a ligand-receptor complex is governed by a network of non-covalent interactions. mdpi.com Analyzing the docked poses of this compound allows for a detailed characterization of these crucial interactions. nih.govuit.no

Hydrogen Bonding: This is a key interaction for polar groups. The nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, while the N-H group can act as a donor. The oxygen atom of the carbaldehyde group is also a potent hydrogen bond acceptor. These interactions with amino acid residues like serine, threonine, or glutamine in a receptor's active site are critical for anchoring the ligand.

Hydrophobic Interactions: The thiophene ring and the aliphatic carbons of the piperazine ring can engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and isoleucine. These interactions are vital for stabilizing the ligand within a hydrophobic binding pocket. eurjchem.com

Pi-Stacking and Pi-Cation Interactions: The aromatic thiophene ring can form π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. nih.gov Furthermore, if the piperazine nitrogen becomes protonated, it can engage in cation-π interactions with these same aromatic residues.

Understanding these interactions is essential for structure-activity relationship (SAR) studies and for rationally designing analogs with improved binding affinity and selectivity. researchgate.netnih.gov

The table below summarizes the potential non-covalent interactions that different moieties of this compound can form within a protein binding site.

Molecular MoietyPotential Non-Covalent InteractionInteracting Amino Acid Residues (Examples)
Thiophene Ringπ-π Stacking, HydrophobicPhe, Tyr, Trp, Leu, Val
Piperazine Ring (N-H)Hydrogen Bond DonorAsp, Glu, Ser
Piperazine Ring (N atoms)Hydrogen Bond AcceptorSer, Thr, Asn, Gln
Piperazine Ring (CH₂)HydrophobicAla, Val, Leu, Ile
Carbaldehyde (C=O)Hydrogen Bond AcceptorArg, Lys, Ser, Tyr

Identification of Putative Biological Targets and Receptor Sites

One of the primary applications of computational studies is the identification of potential biological targets for a novel compound, a process often referred to as target fishing or reverse docking. nih.govresearchgate.net Given the vast chemical space of thiophene and piperazine derivatives with known biological activities, in silico methods can efficiently screen this compound against panels of known drug targets to generate hypotheses about its mechanism of action. mdpi.comnih.gov

Target identification can be approached through ligand-based or structure-based methods. Ligand-based approaches compare the compound to a database of molecules with known activities to find similarities, suggesting shared targets. Structure-based approaches involve docking the compound into the binding sites of numerous proteins from structural databases (like the PDB) to identify those with high predicted binding affinity. researchgate.net

Thiophene-containing molecules are known to target a wide array of proteins, including:

Kinases: Many kinase inhibitors feature heterocyclic scaffolds. Targets like EGFR, FLT3, and other tyrosine kinases are often implicated in cancer, making them plausible targets. mdpi.comnih.gov

Inflammatory Enzymes: Compounds with thiophene moieties have shown activity against enzymes like COX-2 and 5-LOX, which are key targets in anti-inflammatory drug design. nih.govresearchgate.net

Protein Aggregates: Certain thiophene derivatives have been developed as ligands for detecting protein aggregates associated with neurodegenerative diseases like Alzheimer's. nih.govacs.org

Microbial Enzymes: The thiophene scaffold is present in various antimicrobial agents, suggesting that enzymes essential for bacterial survival could be potential targets. bepls.comnih.gov

These computational predictions provide a crucial starting point for experimental validation, guiding researchers to prioritize specific biological assays and accelerating the drug discovery process.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Stability

Molecular Dynamics (MD) simulations are powerful computational tools that model the physical movements of atoms and molecules over time, providing a dynamic view of the interactions between a ligand and its biological target. gardp.orgencyclopedia.pub For analogs of this compound, MD simulations are crucial for understanding conformational flexibility and the stability of the ligand-receptor complex.

MD simulations can elucidate the behavior of complex molecular systems based on the fundamental properties of chemical entities and their interactions. gardp.org For instance, in studies of thiophene carboxamide derivatives, MD simulations have been used to analyze the stability of ligand binding within the active site of a target protein. nih.gov These simulations can reveal key information such as the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), and the number of hydrogen bonds formed over the simulation period. researchgate.net

In a study on benzothiazole derivatives as potential acetylcholinesterase inhibitors, MD analysis showed that certain compounds form highly stable complexes within the enzyme's active site, with stable RMSD values observed after an initial fluctuation period. nih.gov Similarly, simulations of thiophene-based inhibitors targeting cyclin-dependent kinase 5 (cdk5) have helped to understand their binding modes and structural properties, identifying promising candidates for Alzheimer's disease therapy. researchgate.net These examples highlight how MD simulations can be applied to assess the binding stability of this compound analogs, predicting how they might behave in a biological environment and confirming the stability of their interactions with target proteins. nih.govnih.gov

Simulation ParameterFinding for Thiophene/Piperazine AnalogsSignificance in Drug Design
RMSD (Root Mean Square Deviation) Low and stable RMSD values (e.g., average of 0.162 nm for a benzothiazole derivative) indicate the ligand-protein complex remains stable throughout the simulation. nih.govConfirms the stability of the predicted binding pose and the overall ligand-receptor complex.
RMSF (Root Mean Square Fluctuation) Analysis of atomic fluctuations helps identify flexible regions of the protein upon ligand binding. For example, the movement of a specific methionine residue can expand a selectivity cleft. washington.eduReveals which parts of the ligand and protein are critical for interaction and which are more dynamic.
Hydrogen Bonds The number and persistence of hydrogen bonds over time are monitored to assess the strength of the interaction. Thiophene carboxamides have been shown to form crucial H-bonds with key residues like V-181 and C-239 in tubulin. nih.govIdentifies key interactions that anchor the ligand in the binding site, guiding optimization for improved affinity.
Binding Free Energy Calculation of binding free energy (e.g., using MM-GBSA) can rank potential inhibitors. For cdk5 inhibitors, values like -198.84 kJ/mol indicated strong binding. researchgate.netProvides a quantitative estimate of binding affinity, helping to prioritize compounds for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. wu.ac.th By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby streamlining the drug discovery process. nih.govwu.ac.th

For thiophene and piperazine derivatives, QSAR studies have been instrumental in identifying key structural features responsible for their biological effects. nih.govresearchgate.net A theoretical study on thiophene derivatives as tubulin inhibitors successfully established a 3D-QSAR model using comparative molecular field analysis (CoMFA). nih.gov This model demonstrated significant statistical quality, with a correlation coefficient (R²) of 0.949 and a cross-validation coefficient (q²) of 0.743, indicating strong predictive ability. nih.gov The model was further validated by predicting the activity of an external test set of compounds with high accuracy (R²_pred = 0.929). nih.gov

Similarly, QSAR models have been developed for piperazinylalkylisoxazole analogues acting on dopamine receptors, yielding robust models with high r² and q² values. nih.gov For a series of molecules with PLpro inhibitory activity against SARS-CoV-2, a QSAR model was created that showed good statistical values (q² = 0.770, r² = 0.832), which then guided the design of new phenylthiophene derivatives with potentially higher activity. mdpi.com These studies provide a framework for developing predictive QSAR models for this compound analogs to forecast their therapeutic potential and guide the synthesis of more potent compounds. nih.govmdpi.com

QSAR Study SubjectModel TypeKey Statistical ParametersOutcome
Thiophene Derivatives as Tubulin Inhibitors 3D-QSAR (CoMFA)R² = 0.949, q² = 0.743, R²_pred = 0.929 nih.govThe model identified key structural factors responsible for cytotoxicity and was used to design three new, more active compounds. nih.gov
Piperazinylalkylisoxazole Analogues as Dopamine D3 Receptor Ligands HQSAR and CoMFAHQSAR: r² = 0.917, q² = 0.841; CoMFA: r² = 0.919, q² = 0.727 nih.govThe models provided tools for predicting the affinity of related compounds and guiding the design of new ligands. nih.gov
Phenylthiophene Derivatives as SARS-CoV-2 PLpro Inhibitors QSARq² = 0.770, r² = 0.832, r²_test = 0.721 mdpi.comThe model guided the design of new molecules with promising predicted activity, with one derivative showing a good predicted pIC50 of 7.966. mdpi.com
2-Amino-Thiophene Derivatives as Anti-leishmanial Agents QSAR with Machine LearningCorrect classification rates from 0.53 to 0.91 nih.govThe models successfully screened a large database to select eleven promising derivatives for synthesis and in vitro evaluation. nih.gov

Advanced Structural Bioinformatics Approaches in Rational Drug Design

Structural bioinformatics is a critical component of modern drug design, utilizing in silico tools to facilitate the rational design, optimization, and target identification of new drug candidates. nih.gov This field integrates three-dimensional (3D) structures of biological targets to understand and predict the interaction of small molecules. nih.gov For thiophene-based compounds, various computational approaches like molecular docking, homology modeling, and machine learning are employed to streamline the drug development process. nih.gov

Structure-Based Drug Design (SBDD) relies on the known 3D structure of a biological target, which can be obtained through techniques like X-ray crystallography or NMR spectroscopy. gardp.orgencyclopedia.pub This approach aims to design molecules that can bind to the target with high affinity and selectivity, modulating its function.

A key SBDD technique is molecular docking, which predicts the preferred orientation and conformation of a ligand when bound to a receptor's binding site. gardp.org For example, a study on 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide reported its X-ray coordinates with the enzyme cdk5, revealing an unusual binding mode that could be exploited for designing more potent inhibitors. researchgate.net Docking simulations of thiophene carboxamide derivatives into the colchicine binding site of tubulin have also been used to explain their anticancer activity, showing how they form key hydrogen bonds and hydrophobic interactions. nih.gov These SBDD approaches allow researchers to computationally screen large libraries of compounds, prioritizing those with the best predicted fit for experimental testing and guiding the optimization of lead compounds. gardp.org

When the 3D structure of the target protein is unknown, Ligand-Based Drug Design (LBDD) methodologies are employed. nih.gov LBDD uses information from a set of molecules known to bind to the target to infer a pharmacophore model, which defines the essential steric and electronic features required for biological activity.

QSAR, as discussed previously, is a prominent LBDD method. nih.gov Another key LBDD approach is pharmacophore modeling, which has been used to identify chemically diverse inhibitors of enzymes like cdk5. researchgate.net In a study on 2-amino-thiophene derivatives, ligand-based virtual screening proved to be highly effective in selecting potential anti-leishmanial agents, saving significant time, effort, and resources in the drug discovery process. nih.gov This demonstrates that for this compound and its analogs, LBDD can be a powerful strategy to identify novel active compounds even in the absence of a high-resolution target structure. nih.gov

Machine Learning (ML) is increasingly being applied in drug discovery to analyze large and complex datasets, building powerful predictive models from the data. github.iomdpi.com ML methods such as support vector machines, random forests, and deep neural networks are used for various tasks, including virtual screening, bioactivity prediction, and ADMET (absorption, distribution, metabolism, excretion, toxicity) property prediction. rti.org

In the context of thiophene derivatives, ML models have been combined with QSAR to screen large chemical databases. nih.gov For example, a study on anti-leishmanial agents used ML to develop robust QSAR models from a dataset of 1862 compounds, which then guided the selection of promising 2-amino-thiophene derivatives for synthesis. nih.gov The application of ML can promote data-driven decision-making, potentially speeding up the process and reducing failure rates in drug discovery and development. github.io For this compound analogs, ML algorithms can be trained on existing data to screen virtual libraries for compounds with a high probability of being active, or to optimize lead structures by predicting the effects of chemical modifications on activity and pharmacokinetic properties. nih.govgithub.io

Pharmacological and Biological Activity Evaluations of 4 Piperazin 1 Yl Thiophene 2 Carbaldehyde Derivatives

Antimicrobial Activity Studies

Derivatives based on the thiophene (B33073) nucleus, a key component of the parent compound, have been extensively investigated for their ability to combat microbial infections. These studies have explored their efficacy against a spectrum of bacteria and fungi, including strains of clinical significance.

Evaluation of Antibacterial Efficacy Against Microbial Strains

Thiophene derivatives have demonstrated notable antibacterial properties. derpharmachemica.com Various analogues have been synthesized and shown to be effective against both Gram-positive and Gram-negative bacteria. nih.gov For instance, a series of 5-nitrofuran-triazole conjugates exhibited promising inhibition of Gram-positive pathogenic strains. nih.gov Some of these compounds were particularly active, with MIC values of 1.17 μg/ml against several bacterial strains. nih.gov

In other studies, newly synthesized thiophene derivatives were tested against two Gram-positive and two Gram-negative bacteria known to cause human infections. nih.gov The results indicated that some of these compounds possess potent antibacterial activity. nih.gov Specifically, certain 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues have shown promising effects against extended-spectrum-β-lactamase (ESBL)-producing E. coli. researchgate.net

Furthermore, pyrazoline derivatives containing a thiophene moiety have been evaluated for their in vitro antibacterial activity against Aeromonas hydrophila, Yersinia enterocolitica, Listeria monocytogenes, and Staphylococcus aureus. researchgate.net The findings revealed that some of these compounds displayed significant antibacterial potential when compared to standard antibiotics. researchgate.net

Derivative ClassBacterial Strains TestedKey FindingsReference
5-Aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamidesESBL-producing E. coli ST131Compounds 4a and 4c showed high activity and good interaction with the β-lactamase enzyme. researchgate.net
5-Nitrofuran-triazole conjugatesGram-positive and Gram-negative strainsPromising inhibition of Gram-positive pathogens; some compounds had an MIC of 1.17 μg/ml. nih.gov
5-(Thiophen-2-yl)-phenyl pyrazoline derivativesA. hydrophila, Y. enterocolitica, L. monocytogenes, S. aureusTwo derivatives (2b and 2d) showed promising activity compared to gentamicin (B1671437) and tetracycline. researchgate.net
General Thiophene DerivativesGram-positive and Gram-negative bacteriaDemonstrated a range of biological activities including antibacterial effects. derpharmachemica.com

Assessment of Antifungal Potency Against Fungal Pathogens

The antifungal potential of thiophene derivatives has also been a subject of significant research. Studies have shown that these compounds can be effective against various fungal species. For example, a series of novel thiophene/furan-1,3,4-oxadiazole carboxamides demonstrated fair to potent antifungal activity against seven phytopathogenic fungi. nih.gov Several of these compounds showed remarkable activity against Sclerotinia sclerotiorum. nih.gov

In another study, newly synthesized armed thiophene derivatives were evaluated for their antifungal activity against four fungal species and showed potential as antifungal agents. nih.gov The versatility of the thiophene ring is evident in its presence in known antifungal agents like Tioconazole and Sertaconazole. derpharmachemica.com This highlights the potential of the 4-(piperazin-1-yl)thiophene-2-carbaldehyde scaffold in developing new antifungal drugs.

Derivative ClassFungal Pathogens TestedKey FindingsReference
Thiophene/Furan-1,3,4-Oxadiazole CarboxamidesSeven phytopathogenic fungi, including S. sclerotiorumCompounds 4g and 4i were effective in suppressing rape Sclerotinia rot. nih.gov
Armed Thiophene DerivativesFour tested fungal speciesCompounds 7, 8a, 8b, and 10 were active against the tested fungi. nih.gov
General Thiophene DerivativesVarious fungal pathogensThe thiophene heterocycle is a component of known antifungal agents like Ticonazole. derpharmachemica.com

Research into Antitubercular Activity

Research into the antitubercular properties of compounds structurally related to this compound has shown promise. Although direct derivatives were not the primary focus of all studies, related structures have demonstrated significant activity. For instance, a lead compound, 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide, was identified in an anti-tuberculosis drug discovery program and showed excellent in vitro activity. nih.gov Modifications to this structure, such as replacing the benzyl (B1604629) group on the piperazine (B1678402) ring, led to analogues with superior anti-tuberculosis activity. nih.gov

Furthermore, a series of 5-nitrofuran-triazole conjugates were screened for their antitubercular activity against Mycobacterium tuberculosis H37Rv. One compound, in particular, showed promising activity with a MIC value of 0.25 μg/ml. nih.gov These findings suggest that the piperazine and thiophene-like moieties can be key components in the design of novel antitubercular agents.

Antineoplastic and Anticancer Activity Investigations

The cytotoxic potential of this compound derivatives against various cancer cell lines has been a significant area of investigation, with many studies revealing promising antineoplastic properties.

Cytotoxic Activity against Specific Cancer Cell Lines (e.g., HT-29, MCF-7, K562, HepG2, MDA-MB-231)

A novel series of thiophene-2-carboxamide derivatives were synthesized and evaluated for their in vitro cytotoxic activity. researchgate.net One derivative with a 4-Cl-phenyl ring demonstrated potent inhibitory activity against MCF-7, K562, HepG2, and MDA-MB-231 cell lines, with IC50 values of 2.25, 5.83, 6.43, and 5.36 μM, respectively. researchgate.net Another compound from a different series showed the highest anticancer activity against HT-29 and MCF-7 cell lines with IC50 values of 2.18 µM and 4.25 µM, respectively. researchgate.net

Further research on 4-amino-thieno[2,3-d]pyrimidines, which share the thiophene core, has also been conducted. One such derivative exhibited the highest antiproliferative inhibition against MDA-MB-231 with an IC50 of 18.28 µg/mL. nih.gov Chromone derivatives incorporating a piperazine moiety have also been tested against a panel of cancer cell lines including HepG2, MCF-7, and K562, with one compound showing the most potent antiproliferative activity. nih.gov

Derivative ClassCancer Cell LinesIC50 Values (μM)Reference
Thiophene-2-carboxamide with 4-Cl-phenyl ringMCF-72.25 researchgate.net
K5625.83
HepG26.43
MDA-MB-2315.36
4-(4-(2-(3-(pyrimidin-2-yl)thioureido)ethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamideHT-292.18 researchgate.net
MCF-74.25
4-Amino-thieno[2,3-d]pyrimidine derivativeMDA-MB-2310.056 (converted from 18.28 µg/mL) nih.gov

Inhibition of Key Oncogenic Enzymes and Signaling Pathways (e.g., PI3Kα, PTP1B, MARK4)

In addition to direct cytotoxicity, derivatives of this compound have been investigated for their ability to inhibit specific enzymes and signaling pathways crucial for cancer cell proliferation and survival. A synthesized thiophene-2-carboxamide derivative not only showed potent anticancer activity but also exhibited significant PI3Kα inhibitory activity with an IC50 value of 1.26 µM. researchgate.net

Another study focused on the design and synthesis of thiophene derivatives as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme in oncogenic signaling. Most of the tested compounds showed potent inhibitory activity against PTP1B, with one compound exhibiting the highest activity with an IC50 of 5.25 µM. researchgate.net This compound also displayed remarkable cytotoxic activity against the MCF-7 cell line. researchgate.net The direct inhibition of MARK4 by these specific derivatives is not prominently detailed in the provided research, indicating a potential area for future investigation.

DerivativeTarget EnzymeIC50 Value (μM)Reference
4-(4-(2-(3-(pyrimidin-2-yl)thioureido)ethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamidePI3Kα1.26 researchgate.net
Thiophene derivative (compound 5b)PTP1B5.25 researchgate.net

Enzyme Inhibition Studies

The capacity of small molecules to selectively inhibit enzymes implicated in disease pathways is a foundational concept in drug discovery. Derivatives featuring the 4-(piperazin-1-yl)thiophene moiety have been investigated for their potential to modulate the activity of several key enzymes.

Pancreatic lipase (B570770) is a critical enzyme in the digestion and absorption of dietary fats, making it a prime target for the development of anti-obesity therapeutics. While the core structure of this compound presents a unique scaffold for inhibitor design, a comprehensive review of the scientific literature reveals a lack of specific studies evaluating the pancreatic lipase inhibitory activity of its direct derivatives.

General studies on other classes of compounds, such as pyrazolones, have identified potent pancreatic lipase inhibitors. For instance, the compound 5-(naphthalen-2-yl)-2-phenyl-4-(thiophen-2-ylmethyl)-2,4-dihydro-3H-pyrazol-3-one demonstrated a significant mixed-competitive inhibition of pancreatic lipase with an IC50 value of 0.30 μM. nih.gov This highlights the potential of thiophene-containing compounds in pancreatic lipase inhibition, though direct evidence for this compound derivatives is not currently available. Further research is warranted to explore if this specific chemical series possesses activity against this enzyme.

Protein Tyrosine Phosphatase 1B (PTP1B)

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, and its inhibition is a validated strategy for the treatment of type 2 diabetes and obesity. The thiophene scaffold has been identified as a promising pharmacophore for the development of PTP1B inhibitors. nih.gov Guided by structural biology and computational modeling, a series of monocyclic thiophenes were designed and synthesized, leading to the discovery of potent inhibitors that form key interactions with the enzyme's active site. nih.gov

While these studies establish the potential of the thiophene ring in PTP1B inhibition, there is a current absence of published research specifically investigating the PTP1B inhibitory activity of derivatives of this compound. The combination of the thiophene and piperazine moieties in a single scaffold could offer unique structure-activity relationships that merit future investigation in the context of PTP1B inhibition.

Microtubule Affinity Regulating Kinase 4 (MARK4)

Microtubule Affinity Regulating Kinase 4 (MARK4) is implicated in various cellular processes, and its dysregulation has been linked to cancer and neurodegenerative diseases. A search of the current scientific literature did not yield any studies on the inhibition of MARK4 by derivatives of this compound. However, research into hydrazone derivatives has identified potent MARK4 inhibitors in the nanomolar range, suggesting that diverse chemical scaffolds can be explored for activity against this kinase. nih.gov

Antioxidant Activity Assessments (e.g., DPPH radical scavenging)

The antioxidant potential of chemical compounds is frequently evaluated through assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. Both the piperazine and thiophene nuclei are present in molecules that have demonstrated antioxidant properties.

Piperazine derivatives have been the subject of numerous studies investigating their antioxidant capabilities. researchgate.net For example, certain 1-aryl/aralkyl piperazine derivatives with a xanthine (B1682287) moiety have been synthesized and evaluated for their DPPH radical scavenging activity. nih.gov In one such study, compounds with a piperazine ring showed IC50 values ranging from 189.42 μmol/L to 420.57 μmol/L, indicating a capacity to scavenge free radicals. nih.gov

Similarly, the thiophene ring is a component of various compounds that exhibit antioxidant effects. bohrium.com For instance, certain thiophene derivatives have been reported to possess notable radical scavenging activity. zsmu.edu.ua

Despite the known antioxidant potential of both the piperazine and thiophene moieties, there is a lack of specific published data on the DPPH radical scavenging activity of derivatives of this compound. The conjugation of these two heterocyclic systems could potentially lead to compounds with interesting antioxidant profiles, and this remains an area for future research.

Exploration of Other Reported Biological Activities

The versatility of the thiophene and piperazine scaffolds has led to their incorporation into a wide array of biologically active molecules.

Both thiophene and piperazine derivatives are well-represented in the scientific literature as having anti-inflammatory properties. mdpi.comnih.gov Thiophene-based compounds, for example, have been developed as inhibitors of key inflammatory enzymes like cyclooxygenases (COX). nih.gov The aromatic and lipophilic nature of the thiophene ring may enhance the membrane permeability of these compounds, contributing to their efficacy as anti-inflammatory agents. nih.gov

Piperazine-containing molecules have also been investigated for their ability to modulate inflammatory responses. For instance, a piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester (LQFM-008), demonstrated significant anti-inflammatory effects in a carrageenan-induced paw edema model. nih.gov

While these findings underscore the potential of both heterocyclic systems in the development of anti-inflammatory agents, specific studies on the anti-inflammatory activity of this compound derivatives have not been reported. The combination of these two pharmacophores could yield novel compounds with significant anti-inflammatory potential.

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The search for new, effective, and less toxic anti-leishmanial drugs is a global health priority. Thiophene derivatives have emerged as a promising class of compounds in this area. nih.govmdpi.com

A study focused on the synthesis and in-vitro anti-leishmanial evaluation of a series of (4-arylpiperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone derivatives has provided valuable insights. nih.gov These compounds, which feature both a thiophene and a piperazine moiety, were tested against both the promastigote and amastigote forms of Leishmania parasites. Several of these derivatives displayed potent activity against L. donovani promastigotes, with some showing greater potency than the standard drugs miltefosine (B1683995) and pentamidine. nih.gov Furthermore, two compounds from this series exhibited significant inhibition of L. donovani amastigotes, the clinically relevant form of the parasite. nih.gov

Table 1: Anti-leishmanial Activity of (4-arylpiperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone Derivatives against L. donovani

Compound IDRPromastigote IC50 (μM)Amastigote IC50 (μM)
7b 2-Fluorophenyl15.55-
7c 3-Fluorophenyl7.70-
7f 2-Chlorophenyl7.00-
7g 3-Chlorophenyl3.808.80
7i 3-Trifluoromethylphenyl14.107.50
7j 4-Trifluoromethylphenyl9.25-
7m 3-Methoxyphenyl3.10-
7o 3,4,5-Trimethoxyphenyl4.85-
Miltefosine -15.70-
Pentamidine -32.70-
Amphotericin B -0.240.05

Data sourced from a study on (4-arylpiperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone derivatives. nih.gov The hyphen (-) indicates that the data was not reported or not applicable.

These findings strongly suggest that the 4-(piperazin-1-yl)thiophene scaffold is a promising starting point for the design and development of novel anti-leishmanial agents.

Investigations into Other Pharmacological Properties (e.g., anti-viral, anti-depressant, anti-cholinergic, antimigraine, anti-hypertensive)

The versatile scaffold of this compound has prompted researchers to explore its potential for a range of other pharmacological activities beyond a single therapeutic area. The unique combination of the thiophene ring, a known pharmacophore in numerous bioactive compounds, and the piperazine moiety, a common feature in centrally acting agents, suggests a broad potential for biological activity. nih.govnih.govwisdomlib.org This section details the investigations into the anti-viral, anti-depressant, anti-cholinergic, antimigraine, and anti-hypertensive properties of derivatives of this scaffold and related thiophene-piperazine compounds.

Anti-viral Activity:

While direct studies on this compound derivatives for anti-viral activity are not extensively documented in publicly available literature, the broader class of compounds containing both thiophene and piperazine moieties has shown promise. For instance, a study identified a thiophene scaffold derivative possessing a piperidine (B6355638) ring (a closely related saturated heterocycle to piperazine) as a potent inhibitor of Ebola virus entry. acs.org This finding suggests that the thiophene-piperazine backbone could be a valuable starting point for the design of novel anti-viral agents. Another compound of interest, N-[(5-methyl-2-thienyl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine, has been highlighted for its potential biological activities, which may include anti-viral properties. ontosight.ai

Interactive Data Table: Anti-viral Activity of Thiophene-Piperazine Analogs

Compound ID Viral Target Activity Source
Thiophene derivative with oxy-piperidine Ebola Virus (pEBOV) Loss of activity upon removal of piperidine acs.org

Anti-depressant Activity:

The piperazine ring is a well-established pharmacophore in many antidepressant drugs, primarily due to its interaction with various neurotransmitter receptors in the central nervous system. nih.govresearchgate.net Consequently, thiophene-piperazine hybrids have been a subject of interest for developing new antidepressant agents. Research has shown that certain piperazine derivatives can act as ligands for serotonin (B10506) receptors, which are key targets in the treatment of depression. ontosight.ai While specific studies on this compound derivatives are limited, the general class of thiophene-piperazine compounds is considered a promising area for the discovery of novel antidepressants.

Anti-cholinergic Activity:

Acetylcholinesterase (AChE) inhibitors, which exhibit anti-cholinergic effects, are crucial in the management of neurodegenerative diseases like Alzheimer's. The potential of thiophene-piperazine derivatives in this area has been explored. For example, a series of 2-(4-substituted piperazin-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives were synthesized and showed significant inhibitory activity against AChE. tandfonline.com This indicates that the thiophene-piperazine scaffold can be effectively utilized to design potent AChE inhibitors.

Interactive Data Table: Acetylcholinesterase (AChE) Inhibitory Activity of Thiazole-Piperazine Derivatives

Compound AChE Inhibition (%) at 0.1 µM IC50 (µM) Source
5n 96.44 Not Reported tandfonline.com
5o 99.83 0.011 tandfonline.com
5p 89.70 Not Reported tandfonline.com

| Donepezil (Standard) | Not Reported | 0.054 | tandfonline.com |

Antimigraine Activity:

Anti-hypertensive Activity:

The investigation of thiophene-piperazine derivatives has yielded promising results in the context of anti-hypertensive agents. A study on a series of thieno[3,4-d]-, thieno[3,2-d]-, and thieno[2,3-d]pyrimidine-2,4-diones featuring a (phenylpiperazinyl)alkyl substitution at the N-3 position demonstrated potent oral anti-hypertensive effects in spontaneously hypertensive rats. nih.gov These compounds were found to be potent alpha-1 antagonists. nih.gov Another nitric oxide donor compound incorporating a nickel-piperazine complex, Ni(PipNONO)Cl, has also shown significant anti-hypertensive effects in animal models. nih.gov

Interactive Data Table: Anti-hypertensive Activity of Thienopyrimidine-2,4-dione Derivatives

Compound ED-50SBP (mg/kg, po) ED50 for alpha-blocking (µg/kg, iv) Source
3 0.21 1.7 nih.gov
4 0.19 2.1 nih.gov
5 1.0 15.4 nih.gov
SGB 1534 (Standard) 0.23 3.3 nih.gov

| Prazosin (Standard) | 0.14 | 10.4 | nih.gov |

Mechanism of Action and Molecular Recognition Studies

Ligand-Biomacromolecule Interaction Analysis

The interaction between the thiophene-2-carbaldehyde (B41791) derivative and Human Serum Albumin (HSA), the primary carrier protein in human blood plasma, has been a central focus of investigation. These studies are crucial for understanding the pharmacokinetics and biodistribution of the compound.

Binding Studies with Carrier Proteins (e.g., Human Serum Albumin - HSA)

Spectroscopic analyses have confirmed that the thiophene-2-carbaldehyde derivative binds to HSA. eurjchem.com The binding process is characterized by a static quenching mechanism, indicating the formation of a stable ground-state complex between the compound and the protein. eurjchem.com The strength and nature of this interaction are quantified by binding constants (K) and the number of binding sites (n), which vary with temperature.

The thermodynamic parameters of this binding have been calculated to understand the forces driving the interaction. A negative Gibbs free energy change (ΔG) signifies a spontaneous binding process. The calculated negative enthalpy (ΔH) and positive entropy (ΔS) changes suggest that the binding is primarily driven by hydrophobic interactions and hydrogen bonding. eurjchem.com

Interactive Data Table: Binding and Thermodynamic Parameters for the Interaction with HSA

Temperature (K)Binding Constant (K) (L mol⁻¹)Number of Binding Sites (n)ΔG (kJ mol⁻¹)ΔH (kJ mol⁻¹)ΔS (J mol⁻¹ K⁻¹)
2981.12 x 10⁵1.06-28.78-15.4244.83
3031.48 x 10⁵1.11-29.98
3081.96 x 10⁵1.15-31.25

Note: The data presented is for the derivative (2-(piperazin-1-yl(thiophen-2-yl)methyl)hydrazinecarboxamide). eurjchem.com

Investigation of Quenching Mechanisms and Binding Kinetics

The intrinsic fluorescence of HSA, primarily due to its tryptophan and tyrosine residues, is quenched upon interaction with the thiophene-2-carbaldehyde derivative. eurjchem.com To determine the nature of this quenching, the Stern-Volmer equation was applied. The analysis revealed that the Stern-Volmer quenching constant (Ksv) decreases with increasing temperature, which is characteristic of a static quenching mechanism. eurjchem.com This confirms the formation of a non-fluorescent complex between the compound and HSA. eurjchem.com

The bimolecular quenching rate constant (Kq) was also calculated and found to be significantly higher than the maximum diffusion-controlled rate constant in aqueous solutions, further supporting the static quenching model over a dynamic (collisional) one. eurjchem.com

Interactive Data Table: Stern-Volmer Quenching Constants

Temperature (K)Stern-Volmer Constant (Ksv) (L mol⁻¹)Bimolecular Quenching Rate (Kq) (L mol⁻¹ s⁻¹)
2981.01 x 10⁵1.01 x 10¹³
3030.85 x 10⁵0.85 x 10¹³
3080.73 x 10⁵0.73 x 10¹³

Note: The data presented is for the derivative (2-(piperazin-1-yl(thiophen-2-yl)methyl)hydrazinecarboxamide). eurjchem.com

Application of Förster Resonance Energy Transfer (FRET) for Distance Determination

Förster Resonance Energy Transfer (FRET) theory was employed to determine the distance between the donor (HSA's tryptophan residues) and the acceptor (the bound thiophene-2-carbaldehyde derivative). eurjchem.com FRET is a non-radiative energy transfer process that depends on the spectral overlap between the donor's emission and the acceptor's absorption spectra, as well as the distance between them. eurjchem.com

The spectral overlap integral (J) was calculated from the fluorescence emission spectrum of HSA and the UV-Vis absorption spectrum of the compound. The energy transfer efficiency (E) was also determined. Based on these parameters, the distance (r) between the binding site on HSA and the tryptophan-214 residue was calculated to be 3.48 nm. eurjchem.com This distance is well within the 2-8 nm range required for FRET to occur, confirming the high probability of energy transfer and further validating the static quenching mechanism. eurjchem.com

Elucidation of Microenvironment Changes Upon Binding (e.g., using Synchronous Fluorescence Spectroscopy)

Synchronous fluorescence spectroscopy is a powerful technique used to study the microenvironment around the chromophores of proteins. By setting a constant wavelength difference (Δλ) between the excitation and emission monochromators, the spectral characteristics of tyrosine (at Δλ = 15 nm) and tryptophan (at Δλ = 60 nm) residues can be selectively observed. eurjchem.com

Identification of Specific Molecular Targets and Inhibition Pathways Through Computational and Experimental Integration

To complement the experimental findings, molecular docking studies were performed to visualize the interaction between the thiophene-2-carbaldehyde derivative and HSA at an atomic level. eurjchem.com The computational results predicted that the compound binds within the hydrophobic cavity of subdomain IIA of HSA, which is also known as Sudlow's site I. eurjchem.com

The docking analysis revealed that the binding is stabilized by a combination of hydrophobic interactions and hydrogen bonds. Specifically, the thiophene (B33073) ring of the compound is involved in hydrophobic interactions with the non-polar residues of the binding pocket, while the piperazine (B1678402) moiety and other functional groups form hydrogen bonds with polar amino acid residues within the site. eurjchem.com The binding energy calculated from these simulations was -8.54 kcal/mol, indicating a strong and stable interaction, which is consistent with the experimental thermodynamic data. eurjchem.com

Structure Activity Relationship Sar Analysis and Pharmacophore Development

Systematic Evaluation of Substituent Effects on Biological Activity

The biological activity of compounds derived from the 4-(piperazin-1-yl)thiophene-2-carbaldehyde scaffold is highly dependent on the nature and position of various substituents. Modifications to the piperazine (B1678402) ring, the thiophene (B33073) nucleus, and the carbaldehyde group can significantly modulate the pharmacological profile of these molecules.

The piperazine moiety is a common feature in many biologically active compounds, often serving as a scaffold to correctly position pharmacophoric groups or to enhance physicochemical properties. nih.gov In derivatives of the thiophene-piperazine scaffold, the nature of the substituent on the distal nitrogen of the piperazine ring has a profound impact on biological activity.

Studies on analogous series, such as 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes, have provided significant insights into these effects, particularly concerning their activity as allosteric enhancers of the A₁ adenosine (B11128) receptor. nih.gov The research indicates that both the type and position of substituents on the aryl ring attached to the piperazine are critical.

Key findings from these studies include:

Electron-withdrawing groups: The presence of electron-withdrawing groups at the para-position of the phenylpiperazine moiety often leads to potent activity. For instance, derivatives with 4-chlorophenyl and 4-trifluoromethylphenyl substituents have demonstrated high efficacy in binding and functional assays. nih.gov

Positional Isomerism: The position of the substituent on the phenyl ring is a determining factor. Moving substituents from the para- to the meta- or ortho-position can drastically alter activity.

Multiple Substitutions: The introduction of multiple substituents, particularly halogens, can further enhance activity. Compounds bearing 3,4-difluoro and 3-chloro-4-fluoro substitutions on the phenyl ring were found to be among the most active in the series. nih.gov A 4-trifluoromethoxy group also conferred strong activity. nih.gov

These findings suggest that the electronic properties and steric profile of the substituent on the piperazine ring are fundamental to the molecule's ability to interact effectively with its biological target.

Table 1: Effect of Phenylpiperazine Substitutions on A₁ Adenosine Receptor Allosteric Enhancer Activity (Based on Analogous Thiophene Scaffolds)

Substituent on Phenyl RingPositionObserved ActivityReference
Chloropara (4-)High nih.gov
Trifluoromethylpara (4-)High nih.gov
Fluoro3,4-diHigh nih.gov
Chloro, Fluoro3-Cl, 4-FHigh nih.gov
Trifluoromethoxypara (4-)High nih.gov

Influence of Substitutions on the Thiophene Nucleus

The thiophene ring is a privileged pharmacophore in medicinal chemistry, recognized for its bioisosteric properties, where it can replace a phenyl ring while potentially improving metabolic stability and binding affinity. nih.govrsc.org The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov

The carbaldehyde group at the C2 position of the thiophene ring is a key functional handle for chemical modification and a potential point of interaction with biological targets. It is a versatile intermediate for the synthesis of a wide array of derivatives, most notably through condensation reactions.

The formation of Schiff bases (imines) or related structures like hydrazones and semicarbazones by reacting the aldehyde with primary amines, hydrazines, or semicarbazides, respectively, is a common strategy to expand chemical diversity. These reactions introduce new functionalities that can significantly alter the compound's biological activity. For example, the synthesis of 2-((4-Methylpiperazin-1-yl)(thiophen-2-yl)methyl)hydrazinecarboxamide and its piperazine analogue from thiophene-2-carboxaldehyde demonstrates the utility of the aldehyde group in creating more complex structures with potential anticancer and antimicrobial activities. researchgate.net The resulting derivatives possess different steric and electronic properties, which can lead to new or enhanced interactions with target proteins. researchgate.net The conversion of the aldehyde to an oxime or hydrazone can also introduce additional hydrogen bond donors and acceptors, fundamentally changing the molecule's binding mode. researchgate.net

Identification of Critical Structural Features and Pharmacophoric Elements for Desired Biological Outcomes

Based on SAR analysis, a general pharmacophore model for thiophene-piperazine derivatives can be proposed. The essential elements include:

Aromatic Thiophene Ring: This serves as a central scaffold and is a key recognition element. The sulfur atom may act as a hydrogen bond acceptor. nih.gov

Piperazine Linker: This unit provides a specific spatial arrangement between the thiophene core and the substituent on the distal nitrogen. Its basic nature can also be critical for salt formation and solubility. nih.gov

Substituted Aryl Group: An appropriately substituted (often with electron-withdrawing groups) aryl moiety on the distal piperazine nitrogen is frequently crucial for high-affinity binding. nih.gov

Hydrogen Bond Acceptor/Donor Group: The carbaldehyde group, or its derivatives (imines, oximes, etc.), located at the C2 position of the thiophene ring, can act as a critical hydrogen bond acceptor or donor, anchoring the ligand in the receptor's binding pocket.

The precise spatial relationship and electronic interplay between these elements are paramount for achieving the desired biological effect.

Computational Tools for SAR Elucidation and Predictive Modeling

Computational chemistry plays a vital role in understanding the SAR of complex molecules like this compound and in guiding the design of new analogues. nih.gov

Molecular Docking: This technique is used to predict the preferred orientation of a ligand when bound to a receptor. For a related piperazine-thiophene hybrid, docking simulations identified favorable binding to the human SGLT2-MAP17 protein complex, highlighting key noncovalent interactions and a binding energy of -6.93 kcal/mol. bohrium.com Such studies help rationalize observed SAR data and identify key residues involved in binding.

Density Functional Theory (DFT): DFT calculations are employed to analyze the structural and electronic properties of molecules. These studies can determine optimized molecular geometry, frontier molecular orbitals (FMOs), and global reactivity parameters. bohrium.com This information provides insights into a molecule's stability, reactivity, and potential for biological activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov By analyzing a series of analogues, QSAR can identify the physicochemical properties (e.g., lipophilicity, electronic parameters, steric factors) that are most important for activity, enabling the prediction of the potency of novel, unsynthesized compounds.

These computational tools are indispensable for modern drug discovery, allowing for the rational design of more potent and selective molecules while reducing the need for extensive and costly synthesis and screening. nih.gov

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Advanced Analogs with Enhanced Biological Profiles

The core structure of 4-(Piperazin-1-yl)thiophene-2-carbaldehyde is a prime candidate for analog development aimed at optimizing therapeutic efficacy. The thiophene-piperazine scaffold is a recognized pharmacophore in various biologically active agents, and rational design strategies can be employed to enhance these properties. researchgate.netresearchgate.net

Future synthetic efforts could focus on several key modifications:

Substitution on the Piperazine (B1678402) Ring: The secondary amine of the piperazine ring is a key point for derivatization. Introducing a variety of substituents (e.g., aryl, heteroaryl, alkyl chains) can modulate the compound's lipophilicity, polarity, and steric bulk, thereby influencing its pharmacokinetic and pharmacodynamic properties. researchgate.net For instance, the addition of specific moieties could improve target binding affinity and specificity. researchgate.netresearchgate.net

Modification of the Thiophene (B33073) Ring: While the current substitution pattern is fixed, the synthesis of isomers or the introduction of additional substituents on the thiophene ring could lead to novel biological activities. The electronic properties of the thiophene ring are crucial for its interaction with biological targets. nih.gov

Derivatization of the Carbaldehyde Group: The aldehyde function is a versatile chemical handle for creating a wide array of derivatives, such as Schiff bases, hydrazones, and oximes. These modifications can lead to compounds with entirely new biological profiles, including potential antimicrobial or anticancer activities. nih.gov The condensation of the carbaldehyde with other molecules is a common strategy to build more complex and potent therapeutic agents. researchgate.net

A systematic approach, creating a library of analogs based on these modifications, would be essential. Each new compound would require thorough characterization and screening to establish a clear structure-activity relationship (SAR). researchgate.net This SAR data is crucial for guiding the design of next-generation compounds with superior biological profiles.

Table 1: Potential Modifications and Expected Outcomes

Modification SiteExample Substituent/ReactionPotential Biological Outcome
Piperazine N-4Aryl, Heteroaryl GroupsEnhanced receptor binding, improved CNS penetration
Piperazine N-4Alkyl ChainsModulation of solubility and bioavailability
Carbaldehyde GroupCondensation to form Schiff basesNew antimicrobial or anticancer agents
Carbaldehyde GroupReduction to an alcoholAltered hydrogen bonding capacity

Exploration of Multi-Targeting Strategies and Polypharmacology

The complexity of many diseases, such as cancer and neurodegenerative disorders, often necessitates therapies that can modulate multiple biological targets simultaneously. researchgate.netresearchgate.net The thiophene-piperazine scaffold is well-suited for the development of multi-target-directed ligands (MTDLs) due to its ability to interact with a variety of receptors and enzymes. researchgate.netresearchgate.net

Future research should investigate the potential of this compound derivatives to act on multiple targets. For example, in the context of Alzheimer's disease, derivatives could be designed to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), while also possessing antioxidant properties. researchgate.net Similarly, in cancer therapy, analogs could be developed to inhibit multiple protein kinases that are crucial for tumor growth and survival. nih.govtandfonline.com

The design of such polypharmacological agents requires a deep understanding of the structural requirements for binding to each target. This often involves creating hybrid molecules that combine the pharmacophoric features necessary for interacting with different biological macromolecules. tandfonline.com The piperazine moiety, in particular, is a common feature in ligands for various G-protein coupled receptors (GPCRs) and ion channels, making it an excellent starting point for multi-target drug design. researchgate.netresearchgate.net

Integration of Advanced Computational and Experimental Methodologies for Accelerated Discovery

To streamline the drug discovery process for derivatives of this compound, a synergistic approach combining computational and experimental techniques is essential. nih.gov

Computational Approaches:

Molecular Docking: This technique can be used to predict the binding modes and affinities of newly designed analogs with their biological targets, helping to prioritize which compounds to synthesize. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can identify the key physicochemical properties that correlate with biological activity, providing valuable insights for the rational design of more potent compounds. nih.gov

Density Functional Theory (DFT): DFT calculations can be employed to understand the electronic properties, chemical reactivity, and spectral characteristics of the designed molecules. nih.govmdpi.com

Experimental Methodologies:

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of compounds against a panel of biological targets, accelerating the identification of promising lead candidates.

Advanced Spectroscopic and Crystallographic Techniques: Techniques such as X-ray crystallography can provide detailed, atomic-level information about how a ligand binds to its target protein, which is invaluable for structure-based drug design.

By integrating these advanced methodologies, the discovery and development of novel therapeutic agents based on the this compound scaffold can be significantly accelerated, reducing both the time and cost associated with traditional drug discovery pipelines.

Expanding Research Applications Beyond Traditional Medicinal Chemistry (Conceptual)

While the primary focus for thiophene-piperazine derivatives has been in medicinal chemistry, the unique electronic and structural properties of the thiophene ring suggest potential applications in other fields. nbinno.comnbinno.comcognizancejournal.com

Materials Science: Thiophene-based polymers (polythiophenes) are known for their conductive properties and have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). nbinno.comjournalskuwait.org The functionalization of a thiophene monomer with a piperazine carbaldehyde group could be explored for the synthesis of novel polymers with unique optoelectronic or sensory properties. The piperazine moiety could, for instance, be used to coordinate with metal ions, leading to new types of chemosensors. cognizancejournal.com

Agrochemicals: Thiophene derivatives have also been investigated for their potential use as active ingredients in pesticides, herbicides, and fungicides. nbinno.comnbinno.com The biological activity of this compound and its derivatives could be screened against various agricultural pests and pathogens to explore their potential in this sector.

Corrosion Inhibitors: Some heterocyclic compounds, including thiophene derivatives, have shown promise as corrosion inhibitors for metals. cognizancejournal.comeprajournals.com The sulfur and nitrogen atoms in this compound could potentially coordinate with metal surfaces, forming a protective layer that prevents corrosion.

These conceptual applications represent largely unexplored territories for this particular compound class and could open up new avenues for research and development outside the traditional pharmaceutical landscape.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.